REACTION_CXSMILES
|
C[C:2]([O-:5])(C)C.[K+].Cl[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[CH:14](OCC)=O.[ClH:19]>C1COCC1.O>[Cl:19][C:2]([CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)C(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |